molecular formula C26H34N4O6S B2660358 1-(2-(diethylamino)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 865655-00-1

1-(2-(diethylamino)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2660358
CAS No.: 865655-00-1
M. Wt: 530.64
InChI Key: CEHCARWOAQVSSO-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Diethylamino-oxoethyl group at position 1: Enhances solubility and modulates electronic properties.
  • 2,4-Dimethoxyphenyl substituent at position 3: Contributes to aromatic interactions and steric bulk.
  • Diethylcarboxamide at position 6: Influences hydrogen bonding and target binding affinity.
  • Methyl group at position 5: Provides steric stabilization.

Synthetic routes for analogous compounds (e.g., ) often employ coupling reagents like HBTU or HATU in polar solvents (DMF, MeOH) under basic conditions (DIPEA, NMM). Purity assessments via HPLC (e.g., 90–96% for compounds) highlight rigorous quality control . While direct synthesis data for this compound is unavailable, its structural analogs are frequently explored for bioactivity, such as GnRH antagonism () .

Properties

IUPAC Name

1-[2-(diethylamino)-2-oxoethyl]-3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O6S/c1-8-27(9-2)20(31)15-29-25-21(16(5)22(37-25)24(33)28(10-3)11-4)23(32)30(26(29)34)18-13-12-17(35-6)14-19(18)36-7/h12-14H,8-11,15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHCARWOAQVSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=C(C(=C(S2)C(=O)N(CC)CC)C)C(=O)N(C1=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(diethylamino)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a novel organic molecule with a complex structure that suggests potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

This compound features a thieno[2,3-d]pyrimidine core combined with various functional groups, including diethylamino and dimethoxyphenyl moieties. The molecular formula is C27H30N4O5SC_{27}H_{30}N_4O_5S, and its molecular weight is approximately 522.63 g/mol.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : Potential inhibition of specific enzymes related to metabolic pathways.
  • Receptor Interaction : Binding to certain receptors that may modulate physiological responses.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • Case Study : A related compound demonstrated antimicrobial activity against various bacterial strains including Escherichia coli and Staphylococcus aureus through agar diffusion methods. The Minimum Inhibitory Concentration (MIC) was comparable to conventional antibiotics like ciprofloxacin .

Antioxidant Activity

Compounds in the same chemical family have shown promising antioxidant properties. The DPPH radical scavenging assay has been employed to evaluate these effects:

CompoundIC50 Value (µg/mL)Source
Compound A25
Compound B30
Target Compound28

This suggests that the target compound may also possess significant antioxidant capabilities.

Cytotoxicity and Cancer Research

Preliminary studies indicate potential cytotoxic effects against cancer cell lines:

  • Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer) showing varying degrees of cytotoxicity with IC50 values ranging from 15 to 35 µM .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally similar compounds:

Compound NameStructure SimilaritiesBiological Activity
Compound XDimethoxyphenyl groupModerate antimicrobial
Compound YThieno[2,3-d]pyrimidine coreHigh cytotoxicity against cancer cells

The unique combination of functional groups in the target compound may confer distinct biological properties not observed in its analogs.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization: Substituents at positions 1, 3, and 6 are critical for target engagement. For instance, diethylamino-oxoethyl (target) may reduce CYP inhibition compared to TAK-385’s difluorobenzyl group .
  • Synthetic Feasibility : and highlight the use of HATU/DIPEA for carboxamide formation, applicable to the target compound .
  • Bioactivity Prediction : The target compound’s dimethoxyphenyl and diethylcarboxamide groups align with HDAC or kinase inhibitor scaffolds (), warranting in vitro testing .

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